molecular formula C14H11N3O2 B2624546 1-(3-methylphenyl)-5-nitro-1H-benzimidazole CAS No. 695206-11-2

1-(3-methylphenyl)-5-nitro-1H-benzimidazole

Cat. No.: B2624546
CAS No.: 695206-11-2
M. Wt: 253.261
InChI Key: GVYQHWMXFHYGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-5-nitro-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzaldehyde in the presence of an oxidizing agent such as nitric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Scientific Research Applications

1-(3-methylphenyl)-5-nitro-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-1H-benzimidazole-5-amine: Similar structure but with an amino group instead of a nitro group.

    1-(3-methylphenyl)-2-nitro-1H-benzimidazole: Similar structure but with the nitro group at a different position.

    1-(4-methylphenyl)-5-nitro-1H-benzimidazole: Similar structure but with the methyl group at a different position.

Uniqueness

1-(3-methylphenyl)-5-nitro-1H-benzimidazole is unique due to the specific positioning of the methyl and nitro groups on the benzimidazole ring. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(3-methylphenyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-3-2-4-11(7-10)16-9-15-13-8-12(17(18)19)5-6-14(13)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYQHWMXFHYGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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